molecular formula C9H10ClNO3S B1329795 Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- CAS No. 62374-67-8

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-

Cat. No.: B1329795
CAS No.: 62374-67-8
M. Wt: 247.7 g/mol
InChI Key: CQMOYSYLLYARBD-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is an organosulfur compound with the molecular formula C9H10ClNO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an acetylamino group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- typically involves the reaction of acetanilide with chlorosulfonic acid. The process can be summarized as follows:

    Acetanilide Introduction: Acetanilide is introduced into a stirred solution of chlorosulfuric acid at a temperature of 20°C.

    Heating: The solution is then heated to 55°C and maintained at this temperature for 1.5 hours.

    Cooling and Precipitation: The solution is cooled to 20°C and introduced as a thin jet into water, which is kept at 0-5°C by external cooling.

Industrial Production Methods

In industrial settings, the production of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product typically contains about 60% water and is dried to obtain the final product, which melts at 144-147°C .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Benzenesulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophilic groups such as amines and alcohols. This reactivity is utilized in the formation of sulfonamides and sulfonate esters, which are important in various chemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is unique due to its specific substitutions, which can influence its reactivity and applications. The presence of the acetylamino group can enhance its utility in pharmaceutical synthesis, particularly in the development of sulfa drugs .

Properties

IUPAC Name

4-acetamido-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-6-5-8(11-7(2)12)3-4-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMOYSYLLYARBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069564
Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62374-67-8
Record name 4-(Acetylamino)-2-methylbenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Record name 62374-67-8
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